

2,7-Dibromophenanthrene-9,10-dione chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dibromophenanthrene-9,10-dione

Cat. No.: B038369

[Get Quote](#)

An In-depth Technical Guide to 2,7-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2,7-Dibromophenanthrene-9,10-dione**, a key intermediate in the development of advanced organic electronic materials.

Chemical Structure and Identification

2,7-Dibromophenanthrene-9,10-dione is a polycyclic aromatic dione with the chemical formula $C_{14}H_6Br_2O_2$. The bromine atoms at the 2 and 7 positions of the phenanthrenequinone core make it a versatile building block for the synthesis of more complex conjugated molecules through various cross-coupling reactions. The dione functionality can also be utilized to form quinoxalines via condensation with diamines.

Chemical Structure:

Chemical Structure of **2,7-Dibromophenanthrene-9,10-dione**.

Table 1: Chemical Identifiers and Properties

Identifier	Value
CAS Number	84405-44-7
Molecular Formula	C ₁₄ H ₆ Br ₂ O ₂
Molecular Weight	366.01 g/mol
IUPAC Name	2,7-dibromophenanthrene-9,10-dione
Synonyms	2,7-Dibromo-9,10-phenanthrenedione, 2,7-Dibromo-9,10-phenanthrenequinone
SMILES	C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br
InChI	InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H

Physicochemical and Electronic Properties

2,7-Dibromophenanthrene-9,10-dione is typically an orange to red crystalline powder. Its electronic properties make it a valuable intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers used in various organic electronic devices.

Table 2: Physicochemical and Electronic Data

Property	Value
Appearance	Orange to red powder/crystals
Melting Point	331 °C
HOMO Level	-6.99 eV
LUMO Level	-4.44 eV
Purity	>97% (as determined by ¹ H NMR)

Synthesis Protocols

Several synthetic routes to **2,7-Dibromophenanthrene-9,10-dione** have been reported, primarily involving the bromination of phenanthrenequinone. Below are two detailed experimental protocols.

Synthesis via Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the brominating agent in the presence of concentrated sulfuric acid.

Experimental Protocol:

- In a dry reaction vessel under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.
- To this solution, add 18 g of N-bromosuccinimide (NBS).
- Stir the reaction mixture at room temperature for 2 hours.
- Upon completion, quench the reaction by the slow addition of 50 mL of water.
- Pour the reaction mixture into 600 mL of ice water to precipitate the product.
- Collect the precipitate by filtration and wash thoroughly with hot water.
- Extract the crude product by refluxing with 100 mL of ethyl acetate.
- Dry the purified product under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid (yield: 73%).[1]

[Click to download full resolution via product page](#)

Synthesis workflow for **2,7-Dibromophenanthrene-9,10-dione** via NBS bromination.

Synthesis via Bromination with Bromine

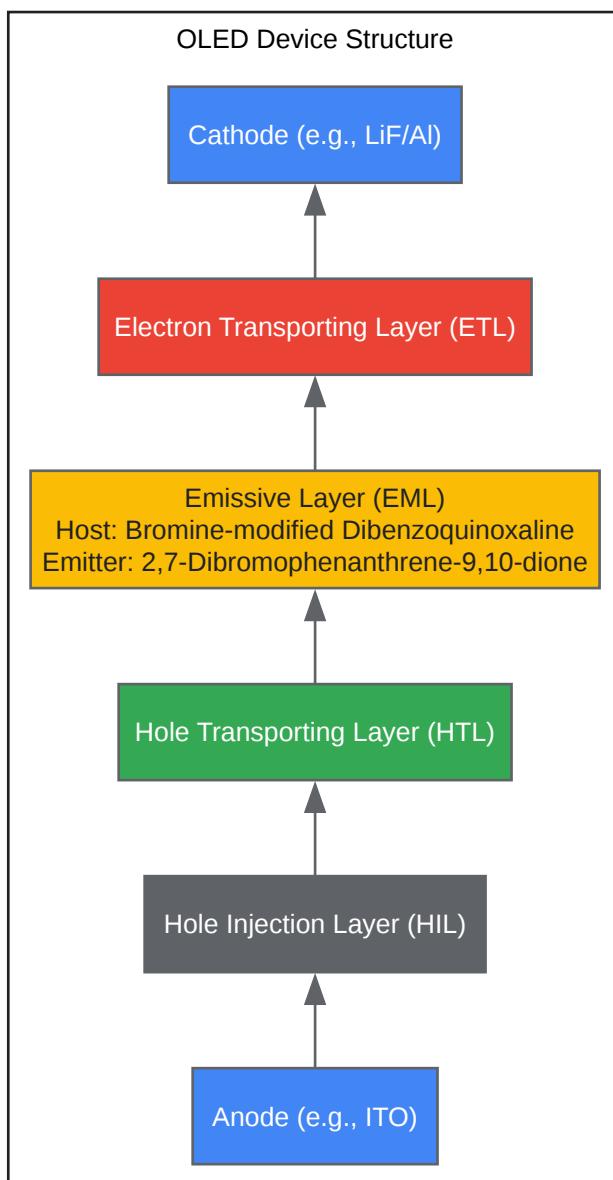
This alternative method employs liquid bromine in a mixture of hydrobromic and sulfuric acids.

Experimental Protocol:

- In a suitable reaction vessel, dissolve 3 grams of 9,10-phenanthrenequinone in a mixture of 60 mL of hydrobromic acid (HBr) and 20 mL of concentrated sulfuric acid (H₂SO₄).
- Heat the mixture to 80 °C.
- Slowly add a small amount of liquid bromine (Br₂) to the heated solution.
- Allow the reaction to proceed for 24 hours at 80 °C.
- After the reaction period, induce precipitation of the product.
- Collect the solid product by filtration to obtain **2,7-dibromophenanthrene-9,10-dione** (yield: >90%).[\[1\]](#)

Applications in Organic Electronics

2,7-Dibromophenanthrene-9,10-dione is a crucial building block for the synthesis of materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).


Use in Phosphorescent Organic Light-Emitting Diodes (OLEDs)

This compound has been utilized as an emitter in pure organic-based phosphorescent OLEDs. In one reported device, **2,7-dibromophenanthrene-9,10-dione** was doped into a bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline host. This device exhibited phosphorescent emission with an external quantum efficiency of 0.11%.[\[2\]](#)

Generalized Experimental Protocol for OLED Fabrication:

The following is a general procedure for the fabrication of a multilayer phosphorescent OLED by thermal evaporation, based on common device architectures.

- Substrate Preparation: Begin with pre-cleaned indium tin oxide (ITO) coated glass substrates. The ITO serves as the transparent anode.
- Organic Layer Deposition: Sequentially deposit the organic layers in a high-vacuum thermal evaporation system (typically at a pressure below 10^{-6} Torr). The layers are deposited in the following order:
 - Hole Injection Layer (HIL): e.g., 4,4',4"-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA).
 - Hole Transporting Layer (HTL): e.g., 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB).
 - Emissive Layer (EML): Co-evaporate the host material (e.g., bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline) and the emitter, **2,7-dibromophenanthrene-9,10-dione**, at a specific doping concentration.
 - Electron Transporting Layer (ETL): e.g., tris(8-hydroxyquinolinato)aluminium (Alq_3).
- Cathode Deposition: Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF), followed by a thicker layer of a reflective metal, typically aluminum (Al), to form the cathode.
- Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

[Click to download full resolution via product page](#)

A representative structure of a phosphorescent OLED incorporating **2,7-Dibromophenanthrene-9,10-dione**.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the confirmation of the chemical structure and purity of **2,7-Dibromophenanthrene-9,10-dione**.

¹H NMR (300 MHz, DMSO): δ /ppm: 8.30-8.21 (2H), 8.13-8.04 (2H), 8.03-7.81 (2H).

Note: A detailed assignment of these peaks and comprehensive ^{13}C NMR and mass spectrometry data are not readily available in the public domain but would be essential for rigorous characterization.

This technical guide provides a foundational understanding of **2,7-Dibromophenanthrene-9,10-dione** for researchers and professionals in organic electronics and drug development. The versatile chemical nature of this compound continues to make it a molecule of significant interest for the development of novel functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 2. ossila.com [ossila.com]
- To cite this document: BenchChem. [2,7-Dibromophenanthrene-9,10-dione chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b038369#2-7-dibromophenanthrene-9-10-dione-chemical-structure-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com